![molecular formula C10H7F2NO3 B3033752 (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid CAS No. 1164538-71-9](/img/structure/B3033752.png)
(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid, also known as DFBA, is a fluorinated organic acid that is widely used in scientific research. It has been used in a variety of applications, including drug discovery, biochemical studies, and chemical synthesis.
Scientific Research Applications
Chemical Research
2’,4’-DIFLUOROMALEANILIC ACID is a unique chemical compound with the linear formula C10H7F2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research applications due to its unique properties .
Synthetic Genetic Polymers
This compound plays a significant role in the study of 2’-Fluoro Arabino Nucleic Acid (FANA), a type of xeno nucleic acid (XNA) . FANA has shown efficacy as antisense oligonucleotides (ASOs) and exhibits the ability to fold into functional structures akin to enzymes and aptamers .
Therapeutic Applications
FANA holds substantial promise across diverse biological and therapeutic domains . The advancements in the enzymatic toolkit for FANA manipulation are poised to expedite fundamental research, functional evolution, and translational applications of FANA-based XNA agents .
Biomedical and Biotechnology Research
The potential of 2’,4’-DIFLUOROMALEANILIC ACID to inspire explorations of a broader range of non-natural nucleic acids can expand the repertoire of nucleic acid-based biomedicine and biotechnology .
Enzyme Compatibility
The compound has been found to be compatible with various nucleic acid processing enzymes typically employed for DNA oligonucleotide (ON) phosphorylation, ligation, and amplification .
RNA Transcription
The compound has been used in studies involving T7 RNA polymerase (T7 RNAP)-catalyzed RNA transcription . This has enabled in vitro transcription of RNA molecules up to 649 nt in length, even in the presence of highly structured F30 motifs at the 3’ end .
properties
IUPAC Name |
(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSHLGHHLTWPZ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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